(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride - 1807940-83-5

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride

Catalog Number: EVT-3134282
CAS Number: 1807940-83-5
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides investigated for their anti-diabetic potential. []
  • Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride. The key difference lies in the presence of a benzenesulfonamide substituent at the 6th position of the benzodioxin ring in this compound, compared to the cyclopropylamine substituent in the target compound. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This class of compounds was synthesized and evaluated for anti-diabetic properties, specifically their ability to inhibit α-glucosidase enzyme. []
  • Relevance: These compounds, like (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride, feature the 2,3-dihydro-1,4-benzodioxin moiety. The variations within this class arise from different substituents on the phenyl ring attached to the acetamide group. These compounds highlight how modifications to the core benzodioxin structure can be used to explore structure-activity relationships for potential therapeutic applications. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized and found to possess potent antibacterial activity. []
  • Relevance: This group shares the 2,3-dihydro-1,4-benzodioxin structure with (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride. These compounds feature a 1,3,4-oxadiazole-2-yl)sulfanyl acetamide substituent at the 6th position of the benzodioxin ring. This variation highlights the diversity of structures that can be generated by modifying the substituents on the benzodioxin core, potentially leading to different biological activities. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: This class of compounds demonstrated notable bacterial biofilm inhibition against Escherichia coli and Bacillus subtilis. []
  • Relevance: These compounds, like the target compound, contain the 2,3-dihydro-1,4-benzodioxin core. The variations within this group come from different alkyl or aralkyl substituents on the nitrogen atom of the sulfonamide group. The presence of the nitrobenzenesulfonamide moiety distinguishes these compounds from the target compound. []
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal properties, with some exhibiting promising activities and low hemolytic activity. []
  • Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin core with (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride. They feature a (4-chlorophenyl)sulfonyl amino) phenylacetamide substituent at the 6th position of the benzodioxin. Variations within the series stem from different substituents on the phenyl ring attached to the acetamide group. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds was synthesized and tested for inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). []
  • Relevance: These compounds, like the target, contain the 2,3-dihydro-1,4-benzodioxin core. They possess a (4-methylphenyl)sulfonyl amino) phenylacetamide substituent at the 6th position of the benzodioxin. Variations within this series come from different substituents on the phenyl ring linked to the acetamide. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: This group of compounds was designed as potential therapeutic agents for inflammatory ailments and showed antibacterial activity and lipoxygenase inhibition. [, , ]
  • Relevance: Like the target compound, these compounds contain the 2,3-dihydro-1,4-benzodioxin core. The variations within this series come from different alkyl or aralkyl substituents on the nitrogen atom of the sulfonamide group. The presence of the 4-methylbenzenesulfonamide moiety differentiates these compounds from the target compound. [, , ]

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This series was explored for potential in treating Alzheimer's disease and Type-2 Diabetes due to inhibitory activity against acetylcholinesterase and α-glucosidase. []
  • Relevance: These compounds, similar to the target, incorporate the 2,3-dihydro-1,4-benzodioxin core. Variations arise from different alkyl or aralkyl substituents on the nitrogen atom of the sulfonamide group. The presence of the 4-chlorobenzenesulfonamide distinguishes these compounds from the target. []

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

  • Compound Description: This specific chalcone derivative was synthesized and structurally characterized by X-ray crystallography. []
  • Relevance: This compound highlights the 2,3-dihydro-1,4-benzodioxin moiety linked to a chalcone unit. This structure exemplifies how the benzodioxin core can be incorporated into larger molecular frameworks for investigating diverse biological activities. []

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Compound Description: This carboxylic acid derivative containing the 2,3-dihydro-1,4-benzodioxin subunit displayed anti-inflammatory activity comparable to Ibuprofen. []
  • Relevance: This compound showcases a simplified structure incorporating the 2,3-dihydro-1,4-benzodioxin core. Its potent anti-inflammatory activity emphasizes the potential therapeutic value of benzodioxin derivatives. []

MDL 73005EF (8-[2-(2,3-dihydro-1,4-benzodioxin-2-yl-methylamino)ethyl]-8-azaspiro[4,5]decane-7,9-dione methyl sulfonate)

  • Compound Description: This compound acts as a potent and selective antagonist at postsynaptic 5-HT1A receptors. [, , , , , , ]
  • Relevance: While this compound does not share the exact substitution pattern at the 6th position of the benzodioxin ring as the target compound, it exemplifies how modifications to the benzodioxin core can lead to compounds with pronounced activity at specific serotonin receptor subtypes, highlighting the versatility of this chemical scaffold. [, , , , , , ]

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine

  • Compound Description: This compound displays selectivity for 5-HT1A receptors versus various adrenergic and dopaminergic receptors. []
  • Relevance: This compound, like the target compound, features the 2,3-dihydro-1,4-benzodioxin moiety. The piperazine substituent at the 5th position of the benzodioxin ring highlights the structural diversity achievable within this class of compounds, leading to distinct pharmacological profiles. []

Properties

CAS Number

1807940-83-5

Product Name

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride

IUPAC Name

(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1

InChI Key

JWSPOMRPAFEFDS-OULXEKPRSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.